

# Technical Guide: N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and its Analogs

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## Compound of Interest

Compound Name: N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide

Cat. No.: B610832

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Disclaimer: The specific compound **N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide** is not extensively characterized in publicly available scientific literature, and a specific CAS number could not be definitively assigned. This guide therefore focuses on the closely related and well-characterized analog, (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide, to provide relevant and in-depth technical information for researchers, scientists, and drug development professionals. The data and protocols presented herein pertain to this p-toluenesulfonohydrazide derivative.

## Introduction

Hydrazone derivatives of sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds integrate the structural features of both hydrazones ( $-C=N-NH-$ ) and sulfonamides ( $-SO_2NH-$ ), which are known pharmacophores. Sulfonamides were among the first antimicrobial agents discovered and function by inhibiting the bacterial folic acid synthesis pathway.<sup>[1]</sup> This guide provides a comprehensive overview of the synthesis, structural characteristics, and potential biological relevance of (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.

## Physicochemical Properties and Structural Data

The structural integrity and three-dimensional arrangement of (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide have been elucidated through single-crystal X-ray diffraction.

### Crystallographic Data

The following table summarizes the key crystallographic data for the compound.[\[1\]](#)

Parameter	Value
Molecular Formula	C <sub>14</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>3</sub> S
Molecular Weight ( g/mol )	369.23
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	15.8890 (3)
b (Å)	9.8502 (2)
c (Å)	9.8702 (2)
β (°)	105.475 (1)
Volume (Å <sup>3</sup> )	1488.78 (5)
Z	4
Density (calculated, g/cm <sup>3</sup> )	1.649
Absorption Coefficient (mm <sup>-1</sup> )	2.91
Temperature (K)	100.0 (1)

Data obtained from single-crystal X-ray diffraction analysis.[\[1\]](#)

### Experimental Protocols

## Synthesis of (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide

A straightforward and efficient method for the synthesis of the title compound is through the condensation reaction of p-toluenesulfonohydrazide and 5-bromosalicylaldehyde.<sup>[1]</sup>

Materials:

- p-Tosylhydrazine (2 mmol)
- 5-Bromosalicylaldehyde (2 mmol)
- Ethanol (50 ml)

Procedure:

- To a refluxing solution of 5-bromosalicylaldehyde (2 mmol) in ethanol (50 ml), add p-tosylhydrazine (2 mmol).
- Stir the reaction mixture for 2 hours under reflux.
- After cooling the mixture to room temperature, a colorless crystalline solid will precipitate.
- Isolate the solid product by filtration.
- Wash the isolated solid with cold ethanol.
- Recrystallize the product from an ethanol solution to obtain pure (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.

## Biological Activity and Mechanism of Action

### Antimicrobial Activity

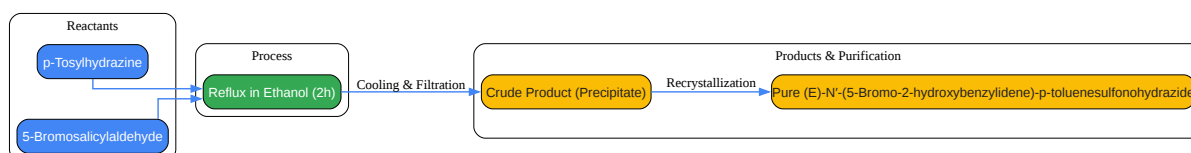
As a sulfonamide derivative, (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide is predicted to exhibit antimicrobial properties. Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).<sup>[1]</sup> This enzyme is crucial for the synthesis of folic acid in bacteria.

## Mechanism of Action: Folic Acid Synthesis Inhibition

Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids. The pathway begins with the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by DHPS. Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS, thereby halting the folic acid synthesis pathway and inhibiting bacterial growth.[1]

## Visualizations

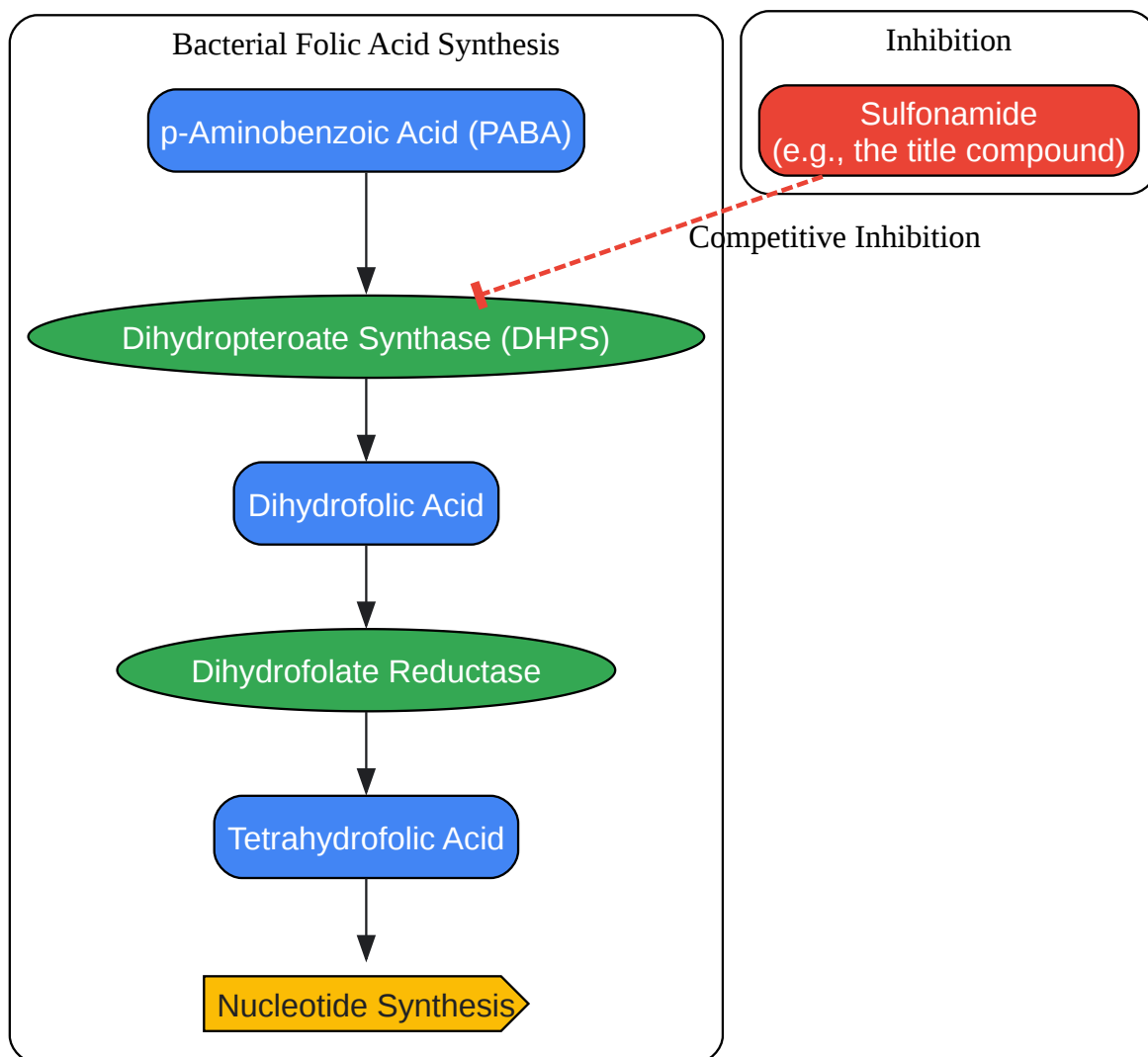
### Synthesis Workflow



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Caption: Synthetic route for (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide.

## Sulfonamide Mechanism of Action



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Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

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## References

- 1. (E)-N'-(5-Bromo-2-hydroxybenzylidene)-p-toluenesulfonohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
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